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Compound of Interest

Compound Name: 4-Isopropylpiperidin-4-ol

Cat. No.: B1398776 Get Quote

In the landscape of drug discovery and chemical synthesis, the piperidine scaffold is a

cornerstone, forming the structural basis of numerous pharmaceuticals and bioactive

molecules. The seemingly subtle addition of functional groups, such as the isopropyl and

hydroxyl moieties in 4-Isopropylpiperidin-4-ol, can profoundly alter a molecule's

physicochemical properties, biological activity, and metabolic fate. Therefore, unambiguous

structural elucidation is not merely an academic exercise; it is a fundamental prerequisite for

advancing research, ensuring reproducibility, and meeting stringent regulatory standards. This

guide provides a holistic, multi-technique framework for the definitive characterization of 4-
Isopropylpiperidin-4-ol, moving beyond procedural steps to explain the strategic rationale

behind the analytical workflow.

Foundational Profile of 4-Isopropylpiperidin-4-ol
Before delving into complex spectral analysis, a foundational understanding of the target

molecule is essential. This initial data provides the theoretical framework upon which all

subsequent experimental evidence is built.

Molecular Formula: C₈H₁₇NO[1]

Molecular Weight: 143.23 g/mol [1]

CAS Number: 553631-46-2

Canonical SMILES: CC(C)C1(CCNCC1)O

Table 1: Predicted Physicochemical Properties

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 14 Tech Support

https://www.benchchem.com/product/b1398776?utm_src=pdf-interest
https://www.benchchem.com/product/b1398776?utm_src=pdf-body
https://www.benchchem.com/product/b1398776?utm_src=pdf-body
https://www.benchchem.com/product/b1398776?utm_src=pdf-body
https://www.benchchem.com/product/b1398776?utm_src=pdf-body
https://www.chemscene.com/553631-46-2.html
https://www.chemscene.com/553631-46-2.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1398776?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

LogP (Octanol/Water
Partition Coeff.)

1.642 Cheméo[2]

Topological Polar Surface Area

(TPSA)
32.26 Å² ChemScene

Hydrogen Bond Donors 2 ChemScene

Hydrogen Bond Acceptors 2 ChemScene

| Rotatable Bonds | 1 | ChemScene |

These predicted values suggest a moderately lipophilic compound with the capacity for

hydrogen bonding, properties that are critical for designing chromatographic methods and

predicting its behavior in biological systems.

The Core of Elucidation: A Multi-Modal
Spectroscopic Approach
No single analytical technique can provide absolute structural proof. True confidence is

achieved through the convergence of evidence from orthogonal methods. Our strategy

integrates Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and

Infrared (IR) Spectroscopy.
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Analytical Workflow
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Figure 1: A high-level overview of the integrated analytical workflow for structure elucidation.

Mass Spectrometry: Unveiling the Molecular Mass
and Fragmentation Blueprint
Principle & Rationale: Mass spectrometry is the first line of inquiry, providing the most direct

measurement of a molecule's mass. By ionizing the molecule and measuring its mass-to-

charge ratio (m/z), we can confirm the elemental composition derived from the molecular

formula. Furthermore, tandem mass spectrometry (MS/MS) induces fragmentation, which
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provides a "blueprint" of the molecule's substructures. For piperidine alkaloids, fragmentation

analysis is a powerful tool for characterization.[3][4]

Expected Results:

Molecular Ion: Using electrospray ionization in positive mode (ESI+), we expect to observe

the protonated molecule, [M+H]⁺, at m/z 144.24.

Key Fragments: A primary and highly diagnostic fragmentation pathway for alcohols is the

neutral loss of water (H₂O, 18 Da).[3] We anticipate a prominent fragment ion at m/z 126.23,

corresponding to the [M+H-H₂O]⁺ species. Further fragmentation may involve the loss of the

isopropyl group.

[M+H]⁺
m/z 144

[M+H-H₂O]⁺
m/z 126

- H₂O (18 Da)

Further Fragments
(e.g., loss of isopropyl)

Click to download full resolution via product page

Figure 2: Predicted primary fragmentation pathway for 4-Isopropylpiperidin-4-ol in ESI-

MS/MS.

Experimental Protocol: Liquid Chromatography-Mass
Spectrometry (LC-MS)

Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of methanol

(HPLC grade) to create a 1 mg/mL stock solution. Further dilute to 1 µg/mL using a 50:50
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mixture of water and methanol with 0.1% formic acid. The acid ensures efficient protonation

for ESI+ mode.

Chromatographic Separation (Optional but Recommended):

System: A high-performance liquid chromatography (HPLC) system coupled to the mass

spectrometer.[5][6]

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-

equilibrate.

Flow Rate: 0.4 mL/min.

Mass Spectrometer Conditions (ESI+):

Ion Source: Electrospray Ionization (ESI), positive mode.

Scan Range: m/z 50-500.

Capillary Voltage: 3.5 kV.

Gas Temperature: 325°C.

MS/MS: Perform data-dependent acquisition, selecting the most intense ion from the full

scan (expecting m/z 144) for collision-induced dissociation (CID) with nitrogen gas.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Assembling the Atomic Skeleton
Principle & Rationale: NMR spectroscopy is the most powerful technique for determining the

precise atomic connectivity of a molecule in solution. It probes the magnetic properties of

atomic nuclei (¹H and ¹³C), providing detailed information about the chemical environment,
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proximity, and bonding of atoms. For piperidine derivatives, NMR can also offer insights into the

ring's preferred conformation.[7][8]

¹H NMR: Mapping the Proton Environment
Expected Results: Based on the structure, we can predict the signals for each unique proton.

Table 2: Predicted ¹H NMR Signals for 4-Isopropylpiperidin-4-ol (in CDCl₃)

Protons Environment
Predicted Shift
(δ, ppm)

Multiplicity Integration

H-a Isopropyl CH₃ ~0.9 Doublet (d) 6H

H-b
Piperidine CH₂

(C3, C5)
~1.5-1.7 Multiplet (m) 4H

H-c Isopropyl CH ~1.8-2.0 Septet (sept) 1H

H-d
Piperidine CH₂

(C2, C6)
~2.7-2.9 Multiplet (m) 4H

H-e NH
Variable, ~1.5-

3.0

Broad Singlet (br

s)
1H

| H-f | OH | Variable, ~1.5-3.0 | Broad Singlet (br s) | 1H |

Causality: The protons on C2 and C6 (H-d) are adjacent to the electron-withdrawing nitrogen

atom, causing them to be "deshielded" and appear at a higher chemical shift (downfield)

compared to the protons on C3 and C5 (H-b).[9] The isopropyl methyl protons (H-a) are split

into a doublet by the single neighboring methine proton (H-c), which in turn is split into a septet

by the six equivalent methyl protons. The OH and NH signals are often broad due to chemical

exchange and their chemical shift is highly dependent on solvent and concentration. A D₂O

shake experiment would confirm their assignment, as these labile protons would be replaced

by deuterium and their signals would disappear.

¹³C NMR: Counting the Carbon Atoms
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Expected Results: The structure has 8 carbon atoms, but due to molecular symmetry (the two

isopropyl methyls are equivalent, as are the pairs of piperidine carbons C2/C6 and C3/C5), we

expect to see 5 distinct signals in the ¹³C NMR spectrum.

Table 3: Predicted ¹³C NMR Signals for 4-Isopropylpiperidin-4-ol

Carbon Environment Predicted Shift (δ, ppm)

C-a Isopropyl CH₃ ~17

C-c Isopropyl CH ~36

C-b Piperidine CH₂ (C3, C5) ~38

C-d Piperidine CH₂ (C2, C6) ~45

| C-4 | Quaternary C-OH | ~70 |

Causality: The carbon atom bonded to the electronegative oxygen (C-4) is the most deshielded

and appears furthest downfield.[10] The carbons adjacent to the nitrogen (C-d) are also

deshielded relative to other aliphatic carbons.

Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of a deuterated

solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

Acquisition:

Instrument: A 400 MHz (or higher) NMR spectrometer.

Experiments:

Standard ¹H acquisition.

Standard ¹³C acquisition (proton-decoupled).

2D COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling correlations. This is

critical to confirm that the isopropyl methine proton is coupled to the methyl protons, and
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to trace the connectivity through the piperidine ring.

2D HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton signal

with its directly attached carbon signal, confirming the assignments made in Tables 2

and 3.

¹H Signals

H-a
(CH₃)

H-c
(CH)

J-coupling

H-b
(C3/5-H)

J-coupling

H-d
(C2/6-H)

J-coupling
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Click to download full resolution via product page

Figure 3: Key ¹H-¹H COSY correlations expected for 4-Isopropylpiperidin-4-ol.

Infrared (IR) Spectroscopy: Identifying the
Functional Groups
Principle & Rationale: IR spectroscopy measures the vibrations of molecular bonds. Specific

functional groups absorb infrared radiation at characteristic frequencies, making it an excellent

and rapid technique for confirming their presence.[11]

Expected Results: The key is to identify the stretches associated with the O-H (alcohol) and N-

H (secondary amine) groups.

Table 4: Predicted IR Absorption Bands for 4-Isopropylpiperidin-4-ol

Functional Group Vibration Type
Expected
Wavenumber
(cm⁻¹)

Appearance

O-H (Alcohol) Stretch 3200 - 3500 Strong, Broad

N-H (Amine) Stretch 3300 - 3500
Medium, may overlap

with O-H

C-H (Aliphatic) Stretch 2850 - 2970 Strong, Sharp

| C-O (Alcohol) | Stretch | 1050 - 1150 | Medium-Strong |

Causality: The broadness of the O-H stretching band is due to hydrogen bonding between

molecules. The C-H stretching region will show sharp, intense peaks characteristic of the sp³-

hybridized carbons in the structure. The presence of these key bands provides strong, self-

validating evidence for the proposed functional groups.[12]

Experimental Protocol: Fourier-Transform Infrared
(FTIR) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 14 Tech Support

https://www.benchchem.com/product/b1398776?utm_src=pdf-body-img
https://www.benchchem.com/product/b1398776?utm_src=pdf-body
https://www.mdpi.com/1420-3049/28/7/3215
https://www.benchchem.com/product/b1398776?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/17545236/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1398776?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact. This method is fast and requires

minimal sample preparation.

Acquisition:

Collect a background spectrum of the empty ATR crystal.

Collect the sample spectrum.

The instrument software will automatically ratio the sample spectrum against the

background.

Scan Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Scans: Average 16 or 32 scans to improve the signal-to-noise ratio.

Conclusion: A Triangulated Approach to Structural
Certainty
The structural elucidation of 4-Isopropylpiperidin-4-ol is a clear demonstration of the power of

a modern, multi-technique analytical strategy. Mass spectrometry confirms the molecular

weight (m/z 144 for [M+H]⁺) and provides a predictable fragmentation pattern (loss of water).

Infrared spectroscopy offers rapid and definitive evidence of the key alcohol and amine

functional groups. Finally, and most powerfully, 1D and 2D NMR spectroscopy meticulously

piece together the atomic framework, confirming the connectivity of the isopropyl group and the

piperidine ring. The convergence of data from these three orthogonal techniques provides an

unassailable, self-validating confirmation of the structure, establishing the necessary

foundation for any further research or development involving this important chemical entity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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